molecular formula C25H21FN5O3- B10755910 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate

4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate

Cat. No.: B10755910
M. Wt: 458.5 g/mol
InChI Key: RJAGYFWKFUIEGD-UHFFFAOYSA-M
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Description

4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate is a complex organic compound that features a fluorophenyl group, a piperidinyl group, an imidazolyl group, a pyrimidinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperidine moiety, and the coupling of the fluorophenyl and pyrimidinyl groups. The final step involves esterification with benzoic acid.

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the Piperidine Moiety: This step often involves the use of piperidine and a suitable halide in the presence of a base.

    Coupling of Fluorophenyl and Pyrimidinyl Groups: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Esterification: The final step involves the reaction of the intermediate with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the imidazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine moiety.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the piperidine and imidazole rings can modulate the compound’s pharmacokinetic properties. The pyrimidinyl group can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(4-(4-Chlorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate
  • 4-((4-(4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate

Uniqueness

The presence of the fluorophenyl group in 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate distinguishes it from its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C25H21FN5O3-

Molecular Weight

458.5 g/mol

IUPAC Name

4-[4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-yl]oxybenzoate

InChI

InChI=1S/C25H22FN5O3/c26-18-5-1-16(2-6-18)22-23(31(15-29-22)19-9-12-27-13-10-19)21-11-14-28-25(30-21)34-20-7-3-17(4-8-20)24(32)33/h1-8,11,14-15,19,27H,9-10,12-13H2,(H,32,33)/p-1

InChI Key

RJAGYFWKFUIEGD-UHFFFAOYSA-M

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)C(=O)[O-])C5=CC=C(C=C5)F

Origin of Product

United States

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